Benzenebutanoic acid, beta-(dimethylamino)-, ethyl ester
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Overview
Description
Benzenebutanoic acid, beta-(dimethylamino)-, ethyl ester is a chemical compound with the molecular formula C14H21NO2 and a molar mass of 235.32 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Benzenebutanoic acid, beta-(dimethylamino)-, ethyl ester typically involves the reaction of benzenebutanoic acid with dimethylamine and ethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Benzenebutanoic acid, beta-(dimethylamino)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Scientific Research Applications
Benzenebutanoic acid, beta-(dimethylamino)-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.
Medicine: This compound is explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenebutanoic acid, beta-(dimethylamino)-, ethyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The dimethylamino group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Benzenebutanoic acid, beta-(dimethylamino)-, ethyl ester can be compared with similar compounds such as:
Benzenebutanoic acid, beta-oxo-, ethyl ester: This compound has a similar structure but contains an oxo group instead of a dimethylamino group.
Benzenebutanoic acid, beta-(dimethylamino)-, methyl ester: This compound differs by having a methyl ester group instead of an ethyl ester group. The unique presence of the dimethylamino group in this compound contributes to its distinct chemical properties and reactivity.
Properties
CAS No. |
54966-40-4 |
---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
ethyl 3-(dimethylamino)-4-phenylbutanoate |
InChI |
InChI=1S/C14H21NO2/c1-4-17-14(16)11-13(15(2)3)10-12-8-6-5-7-9-12/h5-9,13H,4,10-11H2,1-3H3 |
InChI Key |
OGORUXVWRXHZBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
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